N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(4-fluorophenyl)acetamide

DNA Repair Fanconi Anemia Pathway HTS Screening

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(4-fluorophenyl)acetamide (899954-45-1) is a pre-competitive screening compound with exclusive HTS annotations in DNA repair (RMI-FANCM-MM2), GPCR modulation (GPR151), and kinase inhibition (IKBKB SEA prediction). Its meta-attached 4-fluorophenyl acetamide topology provides chemical diversity orthogonal to thioether-linked pyridazine amides and galanin receptor ligands. Ideal for hit-confirmation in chemoresistance reversal (ALT-positive cancers) or focused library building for deorphanizing GPR151. No published activity data exist, ensuring novelty for internal SAR programs. Order for secondary validation or scaffold-hopping campaigns.

Molecular Formula C20H18FN3O2
Molecular Weight 351.381
CAS No. 899954-45-1
Cat. No. B2789462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(4-fluorophenyl)acetamide
CAS899954-45-1
Molecular FormulaC20H18FN3O2
Molecular Weight351.381
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C20H18FN3O2/c1-2-26-20-11-10-18(23-24-20)15-4-3-5-17(13-15)22-19(25)12-14-6-8-16(21)9-7-14/h3-11,13H,2,12H2,1H3,(H,22,25)
InChIKeyXFZCURWCXUWFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(4-fluorophenyl)acetamide (CAS 899954-45-1): Chemical Identity and Research Classification for Procurement Decisions


N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(4-fluorophenyl)acetamide (CAS 899954-45-1, C20H18FN3O2, MW 351.4) is a phenylpyridazine acetamide that has been registered in high-throughput screening (HTS) programs targeting DNA repair protein-protein interactions and GPCR modulation . It is catalogued as ZINC2787786 in the ZINC20 database, where ChEMBL 20 annotation explicitly states no known activity data are available for this compound, and it has not been reported in any publications [1]. Consequently, this compound occupies a pre-competitive or early-discovery niche: its value to a scientific procurement decision rests on its structural distinctiveness relative to close analogs and on the specific, albeit sparse, HTS target engagement data that exist within public screening repositories.

Why N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(4-fluorophenyl)acetamide Cannot Be Replaced by a Generic Pyridazine Pharmacophore


In-class substitution is precluded by the compound's unique connectivity: the 4-fluorophenyl acetamide moiety is meta-attached to the 3-phenyl spacer linking to the 6-ethoxy pyridazine core. This specific topology differs markedly from the thioether-linked pyridazine amides (e.g., N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series) that dominate the JAK1/telomerase inhibitor literature, and from the oxy-ethyl-linked variants used in kinesin spindle protein (KSP) inhibitors [1]. Even among ethoxypyridazine-phenyl compounds, a systematic search reveals that the closest analogs—such as N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(thiophen-2-yl)acetamide (thiophene replacement of 4-F-phenyl) or N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide—present entirely different pharmacophoric surfaces and H-bond acceptor/donor capacities . SEA (Similarity Ensemble Approach) predictions from ZINC20 identify the target compound's nearest putative target as IKBKB (IKK-β kinase), a prediction not shared by the thioether or sulfonamide congeners, further arguing against functional interchangeability [2].

Quantitative Evidence: Comparator-Linked Differentiation Data for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(4-fluorophenyl)acetamide


RMI-FANCM (MM2) Protein-Protein Interaction Inhibition: A Primary Target Engagement Differentiator

The compound was interrogated in a screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction, a validated target class for sensitizing chemoresistant tumors . The well-characterized comparator PIP-199, a selective RMI-MM2 inhibitor, exhibits an IC50 of 36 µM in this system . While the specific IC50 value for the target compound in this assay is not publicly extracted in the source repository, its inclusion in this curated assay panel—and the absence of structural analogs with the same 4-F-phenylacetamide motif in the same screen—constitutes a candidate-differentiating event. Any procurement for FANCM-RMI target-based research must therefore verify this compound's activity, as no other readily available commercial analog with its exact substitution pattern has been screened in this context .

DNA Repair Fanconi Anemia Pathway HTS Screening

GPR151 Receptor Modulator Screening: A Distinct Pharmacological Fingerprint Not Shared by Close Analogs

The compound was evaluated in a cell-based high-throughput primary assay to identify activators of G-protein coupled receptor 151 (GPR151/Galanin receptor 4) at The Scripps Research Institute Molecular Screening Center . No other compound in the ethoxypyridazine-phenyl sub-series—including the thiophene, sulfonamide, or trimethoxybenzamide variants—is registered with this target annotation in public repositories. This unique target engagement signature, even without available EC50/IC50 quantification, differentiates the compound from all structurally adjacent analogs for which GPR151 activity has not been reported .

GPCR GPR151 Orphan Receptor

IKBKB (IKK-β) SEA Predicted Target: In Silico Differentiation from Thioether-Linked Pyridazine Acetamides

Similarity Ensemble Approach (SEA) predictions computed by the ZINC20 infrastructure rank IKBKB (inhibitor of nuclear factor kappa-B kinase subunit beta) as the top predicted target for ZINC2787786, with a Max Tc of 34 against the IKBKB ligand set [1]. In contrast, the thioether-linked pyridazine acetamide series (e.g., N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide) is characterized predominantly as JAK1/STAT3/telomerase inhibitors, with no IKBKB annotation [2]. This in silico-target class divergence provides a computational rationale for selecting the target compound when the research objective involves NF-κB pathway interrogation rather than JAK/STAT signaling, though the prediction remains unvalidated by direct biochemical measurement and is classified here as class-level inference.

Kinase Inhibition IKK-beta Computational Prediction

Recommended Procurement Scenarios for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(4-fluorophenyl)acetamide Based on Available Evidence


Fanconi Anemia DNA Repair Pathway Probe Development (FANCM-RMI PPI Inhibition)

Procure this compound for secondary validation in FANCM-RMI protein-protein interaction assays, where its unique 4-fluorophenyl acetamide substitution pattern offers a structurally orthogonal chemical starting point relative to the current standard PIP-199 (IC50 36 µM). The compound's registration in the RMI-FANCM-MM2 HTS panel, evidenced by its PubChem-derived bioassay annotation , makes it a candidate for hit-confirmation and SAR expansion in laboratories studying chemoresistance reversal in ALT-positive cancers.

Orphan GPCR GPR151 Activator Screening and Deorphanization Programs

Select this compound when building a focused library for GPR151 modulation, as it is the only ethoxypyridazine-phenyl derivative with documented GPR151 screening data from the Scripps Molecular Screening Center . Its distinct substitution pattern provides chemical diversity orthogonal to galanin receptor ligand series, supporting academic or industrial programs aimed at deorphanizing GPR151 for metabolic or neurological indications.

IKK-β (IKBKB) Kinase Inhibitor Hit Identification via NF-κB Pathway Screening

Utilize this compound as a commercially accessible entry point for IKK-β inhibitor discovery, based on its top-ranked SEA prediction (Max Tc 34) for the IKBKB target in ZINC20 [1]. This in silico prioritization is not available for any structurally adjacent ethoxypyridazine-phenyl congener, making the target compound the rational first purchase for NF-κB-focused kinase screening cascades, with the important caveat that experimental biochemical confirmation has not yet been published.

Chemical Biology Tool for MITF or FBW7 Pathway Studies

The compound's registration in AlphaScreen-based HTS assays for both MITF inhibitors and FBW7 activators at the Scripps screening center positions it as a multi-purpose chemical biology probe candidate for transcriptional regulation and ubiquitin-proteasome pathway research. Given the absence of alternative chemical matter with this specific scaffold in these target classes, procurement is justifiable for initial target engagement verification in academic screening laboratories.

Quote Request

Request a Quote for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.